molecular formula C6H6F3N3 B1428922 [4-(Trifluoromethyl)pyrimidin-2-YL]methanamine CAS No. 944902-50-5

[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine

Cat. No.: B1428922
CAS No.: 944902-50-5
M. Wt: 177.13 g/mol
InChI Key: OCSRVUPTMKFXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine: is a heterocyclic organic compound with the molecular formula C6H6F3N3 It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of pyrimidine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of [4-(Trifluoromethyl)pyrimidin-2-YL]methanamine may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., DMSO, acetonitrile), and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine compounds .

Scientific Research Applications

[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine: has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [4-(Trifluoromethyl)pyrimidin-2-YL]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidine ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine: can be compared with other similar compounds, such as:

The uniqueness of This compound

Properties

IUPAC Name

[4-(trifluoromethyl)pyrimidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)4-1-2-11-5(3-10)12-4/h1-2H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSRVUPTMKFXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine
Reactant of Route 2
Reactant of Route 2
[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine
Reactant of Route 3
Reactant of Route 3
[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine
Reactant of Route 4
Reactant of Route 4
[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine
Reactant of Route 5
[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine
Reactant of Route 6
[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.